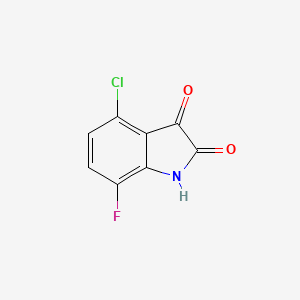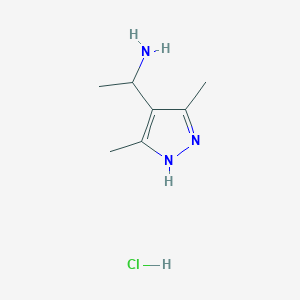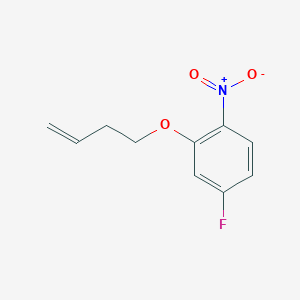
4-(2-Methyl-4-nitrophenoxy)phenol
Übersicht
Beschreibung
“4-(2-Methyl-4-nitrophenoxy)phenol” is a chemical compound with the molecular formula C13H11NO4 . It is a phenol derivative, which means it contains a benzene ring bonded to a hydroxyl group .
Synthesis Analysis
Phenol derivatives like “4-(2-Methyl-4-nitrophenoxy)phenol” have been synthesized using various methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-4-nitrophenoxy)phenol” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products
4-(2-Methyl-4-nitrophenoxy)phenol: is a valuable building block in the synthesis of bioactive natural products . Its structural complexity allows for the creation of diverse compounds with potential biological activities, including anti-tumor and anti-inflammatory effects. The compound’s ability to undergo various chemical reactions makes it a versatile precursor in the development of new medicinal agents.
Production of Conducting Polymers
This compound plays a crucial role in the production of conducting polymers . Its phenolic structure is conducive to polymerization, leading to materials with excellent electrical conductivity. These polymers are essential for creating components in microelectronics and energy storage devices .
Antioxidants in Industrial Applications
Due to its phenolic nature, 4-(2-Methyl-4-nitrophenoxy)phenol exhibits antioxidant properties . It can be used in various industries, such as plastics , adhesives , and coatings , to improve the thermal stability and extend the lifespan of products by preventing oxidative degradation.
Ultraviolet Absorbers
The compound’s structure allows it to absorb UV radiation effectively, making it an ideal candidate for use as a UV absorber . This application is particularly valuable in the cosmetics industry , where it can protect skin from harmful UV rays, and in plastic manufacturing , where it helps prevent UV-induced material degradation.
Flame Retardants
4-(2-Methyl-4-nitrophenoxy)phenol: can be incorporated into materials to enhance their flame retardancy . This is crucial for safety in construction materials , textiles , and electronic devices , where reducing flammability is of utmost importance.
Development of High-Performance Polyimides
The compound is used in the synthesis of high-performance polyimides . These polyimides exhibit remarkable thermal stability , chemical resistance , and mechanical strength , making them suitable for advanced applications in aerospace , automotive , and microelectronics .
Wirkmechanismus
Target of Action
Phenol derivatives, including m-aryloxy phenols, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mode of Action
The mode of action of 4-(2-Methyl-4-nitrophenoxy)phenol is likely related to its chemical structure, which contains a nitro group and an ether group. The nitro group is electron-attracting, which can influence the compound’s reactivity and interaction with its targets . The ether group can participate in nucleophilic aromatic substitution reactions .
Biochemical Pathways
Nitro group-containing compounds, including nitrophenols, have been studied for their degradation by microbes . This suggests that 4-(2-Methyl-4-nitrophenoxy)phenol may be metabolized in similar pathways.
Pharmacokinetics
The compound’s molecular structure, which includes a nitro group and an ether group, could influence its pharmacokinetic properties .
Result of Action
M-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Phenol derivatives, including “4-(2-Methyl-4-nitrophenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIGPKWGOPDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600676 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-nitrophenoxy)phenol | |
CAS RN |
112556-08-8 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)




![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)

